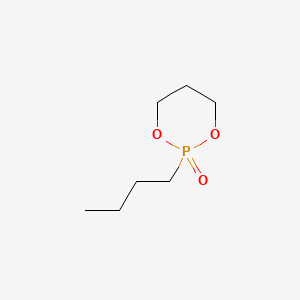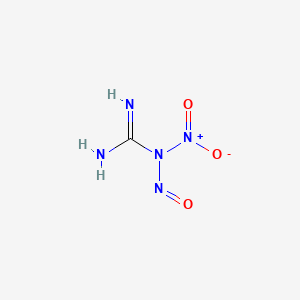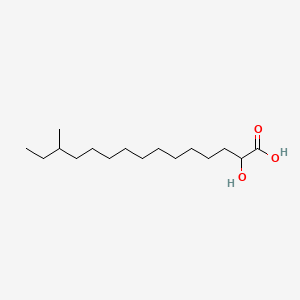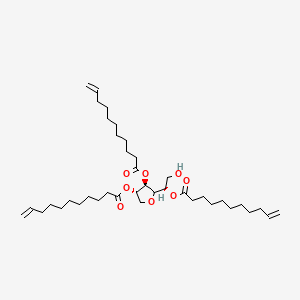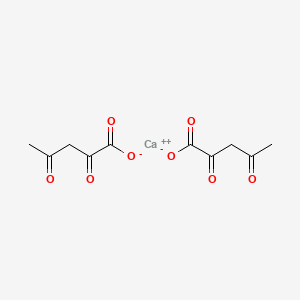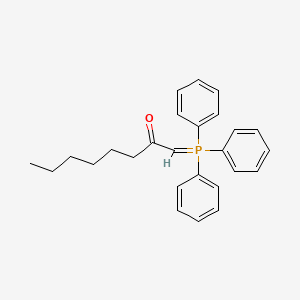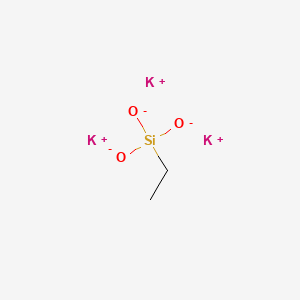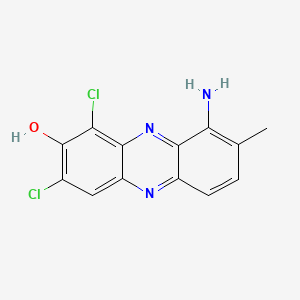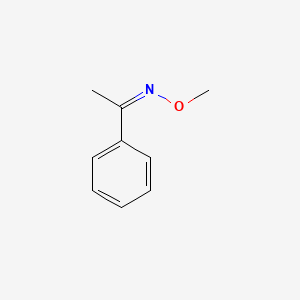
4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol: is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group attached to a phenyl ring, and a pyrrolyl group bonded to a methanol moiety . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: In chemistry, 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is used as a building block for the synthesis of more complex molecules . It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities . It is also employed in the development of fluorescent probes for imaging applications .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities . It is also studied for its role in drug delivery systems .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials . It is also utilized in the production of polymers and coatings .
作用机制
The mechanism of action of 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
相似化合物的比较
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)ether
Comparison: Compared to its similar compounds, 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical and biological properties . This compound exhibits different reactivity and solubility profiles, making it suitable for specific applications that its analogs may not be able to fulfill .
属性
分子式 |
C13H14FNO |
|---|---|
分子量 |
219.25 g/mol |
IUPAC 名称 |
(4-fluoro-3-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChI 键 |
HLCPIKHKMWFOKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CN2C)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



